molecular formula C19H26N2O2 B2883245 2-cyclohexyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide CAS No. 955218-58-3

2-cyclohexyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide

Cat. No.: B2883245
CAS No.: 955218-58-3
M. Wt: 314.429
InChI Key: OUKWEIRFEDQINM-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide is a versatile chemical compound used in various scientific research fields. It exhibits unique properties that make it valuable for applications in drug development, organic synthesis, and other areas of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-cyclohexyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Researchers use it to study enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-cyclohexyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide: shares similarities with other acetamide derivatives and pyrrolidinone-containing compounds.

    N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide: Lacks the cyclohexyl group but has similar core structure.

    Cyclohexylacetamide: Contains the cyclohexyl group but lacks the pyrrolidinone moiety.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties. This makes it particularly valuable for applications requiring both the cyclohexyl and pyrrolidinone functionalities.

Properties

IUPAC Name

2-cyclohexyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c22-18(11-15-7-3-1-4-8-15)20-13-16-12-19(23)21(14-16)17-9-5-2-6-10-17/h2,5-6,9-10,15-16H,1,3-4,7-8,11-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKWEIRFEDQINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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